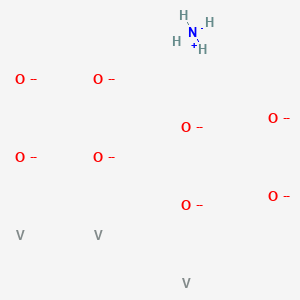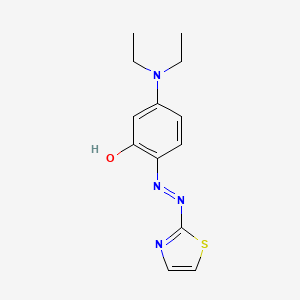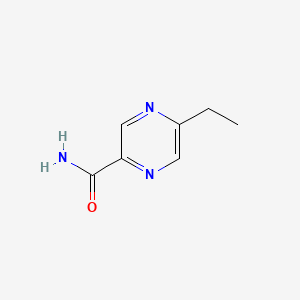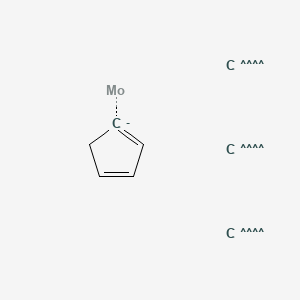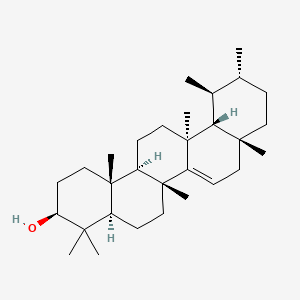
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is a pentacyclic triterpene, a class of chemical compounds widely distributed in plants. These compounds are known for their medicinal, agricultural, and ecological importance. This compound, along with γ-amyrin, is considered rare in nature and is often overlooked due to inadequate spectral characterization .
Vorbereitungsmethoden
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol can be synthesized through various methods. One notable method involves the isomerization of α-amyrin using formic acid (HCOOH). Additionally, isoursenol can be isolated from products of a heterologously expressed oxidosqualene cyclase . The synthetic routes and reaction conditions for isoursenol involve precise NMR and GC-MS data to identify and characterize the compound .
Analyse Chemischer Reaktionen
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol has various scientific research applications. In chemistry, it is used as a reference compound for spectral characterization studies. In biology, it is studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities. In medicine, isoursenol is being explored for its potential therapeutic effects. In industry, it is used in the production of specialized metabolites .
Wirkmechanismus
The mechanism of action of isoursenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is often compared with other similar pentacyclic triterpenes, such as γ-amyrin and taraxerol. While these compounds share structural similarities, isoursenol is unique in its specific spectral characteristics and biological activities. Other similar compounds include stewartiacids, which are derivatives of isoursenol and γ-amyrin .
Eigenschaften
CAS-Nummer |
14459-13-3 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.729 |
IUPAC-Name |
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O/c1-19-9-14-27(5)15-10-23-29(7)16-11-21-26(3,4)24(31)13-18-28(21,6)22(29)12-17-30(23,8)25(27)20(19)2/h10,19-22,24-25,31H,9,11-18H2,1-8H3/t19-,20+,21+,22-,24+,25-,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
QPDMFPBPWGQTIR-WYUCFJQWSA-N |
SMILES |
CC1CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


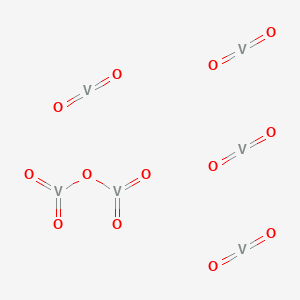
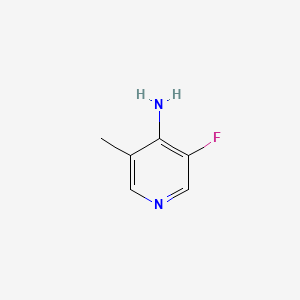
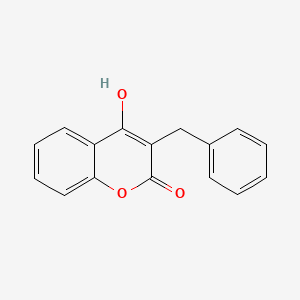
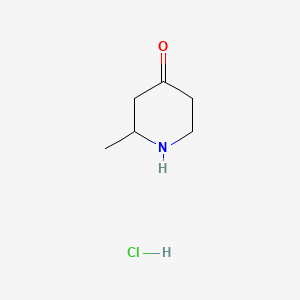
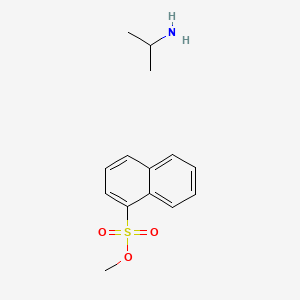

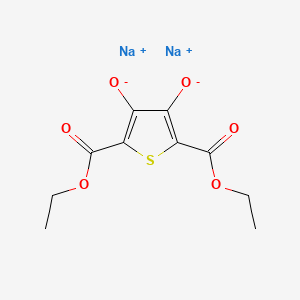

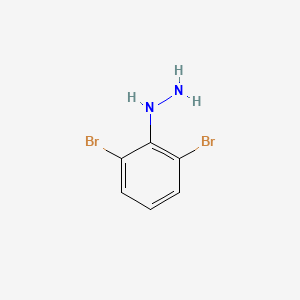
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
